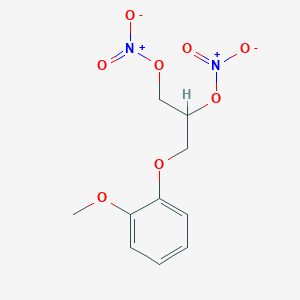![molecular formula C18H15ClN2O5 B2911039 N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-chlorobenzamide CAS No. 955241-02-8](/img/structure/B2911039.png)
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-chlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-chlorobenzamide” is a chemical compound that contains a benzo[d][1,3]dioxol-5-yl group . It is related to a class of compounds known as substituted cinnamides . These compounds have been found to exhibit a variety of biological activities, including anti-inflammatory, anti-convulsant, antioxidant, analgesic, anti-microbial, anti-tubercular, antiviral, schistosomiasis, anti-platelet, and anti-tumoral activities .
Synthesis Analysis
The synthesis of such compounds often involves the use of palladium-catalyzed C-N cross-coupling reactions . The yield of the reaction can vary, but in some cases, it has been reported to be around 64% .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups present . The benzo[d][1,3]dioxol-5-yl group is a key feature of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups . In some cases, the compound has been used as a starting material for further chemical modifications .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by its complex molecular structure . For example, the presence of the benzo[d][1,3]dioxol-5-yl group could influence its solubility and reactivity .作用机制
Target of Action
Compounds with a similar 1,3-benzodioxole moiety have been reported to exhibit a broad spectrum of biological activities .
Mode of Action
It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Compounds with similar structures have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been found to exhibit anticancer activity against various cancer cell lines .
实验室实验的优点和局限性
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-chlorobenzamide has several advantages as a research tool in cancer biology. It is a selective and potent inhibitor of EGFR tyrosine kinase, making it a valuable tool for studying the role of EGFR in cancer development and progression. Moreover, this compound has been extensively studied in preclinical and clinical trials, providing a wealth of information on its pharmacokinetics, pharmacodynamics, and safety profile. However, this compound also has some limitations as a research tool. It is a small molecule inhibitor, which may not fully recapitulate the effects of genetic knockdown or knockout of EGFR. Moreover, this compound may have off-target effects on other kinases, which may complicate the interpretation of experimental results.
未来方向
Several future directions can be pursued to further elucidate the role of N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-chlorobenzamide in cancer biology. One direction is to investigate the mechanisms of resistance to this compound in cancer cells. Resistance to EGFR inhibitors is a major clinical challenge in cancer treatment, and understanding the underlying mechanisms of resistance can inform the development of more effective therapies. Another direction is to explore the combination of this compound with other targeted therapies or immunotherapies. Combining different therapies can enhance their efficacy and overcome resistance mechanisms. Finally, this compound can be used as a tool to study the role of EGFR in non-cancer diseases, such as Alzheimer's disease and autoimmune disorders, where EGFR signaling has been implicated.
合成方法
The synthesis of N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-chlorobenzamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 2-chlorobenzaldehyde, which is then converted into 2-chlorobenzoyl chloride. The latter is reacted with N-(2-hydroxyethyl)ethylenediamine to form N-(2-chlorobenzoyl)-N-(2-hydroxyethyl)ethylenediamine. This intermediate is then reacted with 3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidine to form this compound.
科学研究应用
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-chlorobenzamide has been extensively studied in preclinical and clinical trials for its anti-cancer activity. In vitro studies have shown that this compound inhibits the proliferation and survival of cancer cells that overexpress EGFR, such as non-small cell lung cancer (NSCLC) and head and neck squamous cell carcinoma (HNSCC) cells. In vivo studies using xenograft models have demonstrated that this compound suppresses tumor growth and metastasis in various cancer types, including NSCLC, HNSCC, and breast cancer. Moreover, this compound has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer cells that are resistant to these treatments.
属性
IUPAC Name |
N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O5/c19-14-4-2-1-3-13(14)17(22)20-8-12-9-21(18(23)26-12)11-5-6-15-16(7-11)25-10-24-15/h1-7,12H,8-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPCEZJRJKCKIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-Phenyl-1-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B2910958.png)
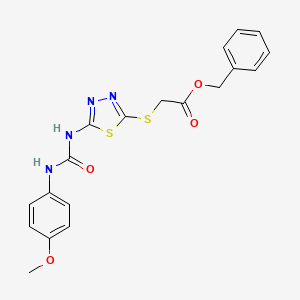
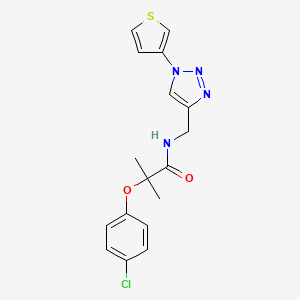
![4-[4-(4-Chlorobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B2910962.png)
![N-(2-furylmethyl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2910963.png)
![2-(furan-2-carboxamido)-N-(2-methoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2910965.png)

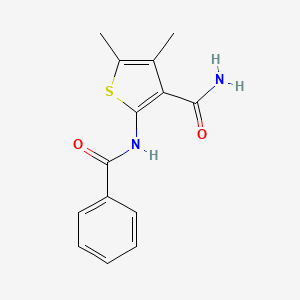
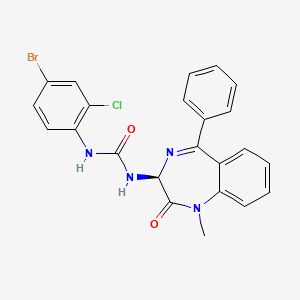
![5-(4-chlorobenzyl)-8-methyl-3-(1-phenylethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2910971.png)
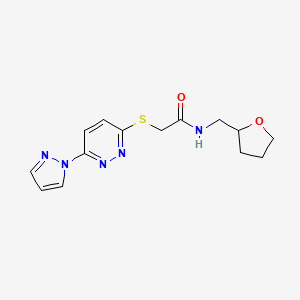
![N-(5-chloro-2-methoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2910975.png)
![1-methyl-3-[(3-methylphenyl)methyl]-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2910977.png)
